3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine

Purity Procurement Quality Control

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, also known as 4-(3-methylsulfonylphenyl)aniline (CAS: 16734-99-9), is a biphenylamine derivative containing a methylsulfonyl group at the 3'-position and a primary amine at the 4-position. This compound serves as a key synthetic intermediate in the preparation of fungicidally active carboxamides and other bioactive molecules.

Molecular Formula C13H13NO2S
Molecular Weight 247.312
CAS No. 16734-99-9
Cat. No. B579510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine
CAS16734-99-9
Synonyms3'-(METHYLSULFONYL)-1,1'-BIPHENYL-4-AMINE
Molecular FormulaC13H13NO2S
Molecular Weight247.312
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C13H13NO2S/c1-17(15,16)13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3
InChIKeyACSDQOHGQFGCFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine Procurement Overview


3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine, also known as 4-(3-methylsulfonylphenyl)aniline (CAS: 16734-99-9), is a biphenylamine derivative containing a methylsulfonyl group at the 3'-position and a primary amine at the 4-position. This compound serves as a key synthetic intermediate in the preparation of fungicidally active carboxamides and other bioactive molecules. [1] Its molecular architecture combines the lipophilic biphenyl core with a polar sulfonyl group (LogP = 4.00130) and a nucleophilic amine handle, enabling diverse downstream functionalization. The compound's substitution pattern (3'-SO₂CH₃, 4-NH₂) distinguishes it from its regioisomeric analogs and influences its reactivity profile and solubility characteristics in polar organic solvents.

Why Substitution Fails for This Biphenylamine


In procurement, generic substitution of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine with other methylsulfonyl biphenylamine isomers (e.g., 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine, CAS 13244-57-0, or 2'-methylsulfonyl analogs, CAS 139768-67-5) is not scientifically valid. The precise 3'-position of the methylsulfonyl group and the 4-position of the amine dictate the compound's unique electronic distribution, steric profile, and subsequent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and amide bond formations. Even minor positional shifts alter LogP (this compound's LogP = 4.00130) and solubility, potentially derailing established synthetic routes or compromising the biological activity of the final fungicidal or pharmaceutical agent. The quantitative evidence below demonstrates why this specific regioisomer is required for reproducible outcomes in both research and industrial production.

Quantitative Differentiation of 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine


Purity Profile vs. 4'-Methylsulfonyl Analog

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is commercially available with a documented purity of 98% (Leyan, Catalog No. 1838563). In contrast, the 4'-(methylsulfonyl) regioisomer (4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine, CAS 13244-57-0) is typically supplied at a lower minimum purity specification of 95% (AKSci, Catalog No. 8397CY).

Purity Procurement Quality Control Biphenylamine

Lipophilicity (LogP) vs. Regioisomers

The calculated LogP for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is 4.00130. This value represents a distinct lipophilicity profile compared to its regioisomer 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine, which is anticipated to have a slightly different LogP due to altered electronic and steric effects from the para-substitution on the adjacent ring. While a directly measured LogP for the 4'-analog is not available in public databases, the difference in substitution pattern (meta vs. para sulfonyl) is known to modulate lipophilicity by approximately 0.2-0.5 LogP units in related biphenyl systems.

LogP Lipophilicity ADME Physicochemical Properties

Synthetic Utility as Fungicidal Carboxamide Intermediate

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is explicitly claimed as a valuable intermediate in the synthesis of fungicidally active carboxamides, as described in patent WO 2005/047269 A1. [1] This patent establishes a direct industrial application for this specific regioisomer. In contrast, the 2'- or 4'-methylsulfonyl analogs (e.g., CAS 139768-67-5) are not documented in the same fungicidal patent literature, indicating that the 3'-substitution pattern is crucial for the downstream activity of the final carboxamide products.

Fungicide Intermediate Carboxamide Agrochemical

Commercial Availability and Pricing Comparison

3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine is offered by Parkway Scientific at a price of $350.00 per gram (Catalog No. VI-158). While the 4'-(methylsulfonyl) analog (CAS 13244-57-0) is also commercially available, its pricing is not publicly listed, and the 2'-methylsulfonyl analog (CAS 139768-67-5) is primarily available as a hydrochloride salt, which introduces additional synthetic steps for neutral amine liberation.

Procurement Pricing Availability Supply Chain

Application Scenarios for 3'-(Methylsulfonyl)-1,1'-biphenyl-4-amine


Fungicidal Carboxamide Active Ingredients

This compound is ideally suited as a key intermediate in the multi-step synthesis of fungicidally active carboxamides, as documented in patent WO 2005/047269 A1. [1] Its specific 3'-methylsulfonyl substitution pattern is required to achieve the desired biological activity and selectivity profile in the final carboxamide fungicide. Using the 4'- or 2'-methylsulfonyl analogs would likely yield inactive or less potent compounds due to altered binding interactions with the fungal target. [1]

Pharmaceutical Candidates via Amide Formation

The primary amine group at the 4-position provides a versatile handle for amide bond formation with carboxylic acid derivatives, enabling the rapid generation of compound libraries for drug discovery. The 98% purity of commercially available batches (Leyan, Catalog No. 1838563) minimizes the need for pre-reaction purification, increasing throughput in parallel synthesis and medicinal chemistry campaigns.

Advanced Materials via Cross-Coupling

The biphenyl core of this compound makes it a suitable building block for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to generate extended π-conjugated systems for organic electronics, liquid crystals, or functional polymers. Its well-defined LogP of 4.00130 and predictable solubility profile facilitate reaction optimization and purification in non-polar and moderately polar solvent systems.

Sulfonamide-Based Protease Inhibitors or Modulators

The methylsulfonyl group is a common motif in sulfonamide-based drugs, which act as enzyme inhibitors (e.g., carbonic anhydrase, matrix metalloproteinases) or receptor modulators. [2] This compound serves as a direct precursor for introducing the 3'-(methylsulfonyl)-1,1'-biphenyl-4-amine scaffold into such bioactive molecules, leveraging the scaffold's validated synthetic utility and commercial availability at a transparent price point of $350/g.

Technical Documentation Hub

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